5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole
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Overview
Description
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a pyridine ring in its structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the benzimidazole core. This can be achieved using methods such as the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Pyridine Ring Introduction: The pyridine ring is incorporated through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of functional materials, such as dyes and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H10BrN3 |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
5-bromo-1-methyl-2-pyridin-4-ylbenzimidazole |
InChI |
InChI=1S/C13H10BrN3/c1-17-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,1H3 |
InChI Key |
XBODUGQSCLMAHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C3=CC=NC=C3 |
Origin of Product |
United States |
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